molecular formula C28H35NO7 B11497757 3,5-Dimethyl 1-[2-(adamantan-1-yloxy)ethyl]-4-(4-hydroxy-3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

3,5-Dimethyl 1-[2-(adamantan-1-yloxy)ethyl]-4-(4-hydroxy-3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11497757
M. Wt: 497.6 g/mol
InChI Key: RWYZSGSHRJJBOK-UHFFFAOYSA-N
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Description

3,5-Dimethyl 1-[2-(adamantan-1-yloxy)ethyl]-4-(4-hydroxy-3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridine derivatives This compound is characterized by its unique structure, which includes an adamantane moiety, a hydroxy-methoxyphenyl group, and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl 1-[2-(adamantan-1-yloxy)ethyl]-4-(4-hydroxy-3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl 1-[2-(adamantan-1-yloxy)ethyl]-4-(4-hydroxy-3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

    Substitution: The hydroxy and methoxy groups on the phenyl ring can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3,5-Dimethyl 1-[2-(adamantan-1-yloxy)ethyl]-4-(4-hydroxy-3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which can be used in the treatment of cardiovascular diseases.

    Pharmacology: The compound is investigated for its potential neuroprotective and anti-inflammatory properties.

    Material Science: Due to its unique structure, it is explored for use in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl 1-[2-(adamantan-1-yloxy)ethyl]-4-(4-hydroxy-3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. The compound binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This leads to a decrease in intracellular calcium levels, resulting in vasodilation and reduced blood pressure. Additionally, the compound may interact with other molecular targets, such as enzymes and receptors, contributing to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A widely used antihypertensive agent with a similar mechanism of action.

    Felodipine: Another calcium channel blocker with structural similarities.

Uniqueness

3,5-Dimethyl 1-[2-(adamantan-1-yloxy)ethyl]-4-(4-hydroxy-3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to the presence of the adamantane moiety, which imparts additional stability and lipophilicity to the compound. This structural feature may enhance its pharmacokinetic properties and increase its potential for therapeutic applications.

Properties

Molecular Formula

C28H35NO7

Molecular Weight

497.6 g/mol

IUPAC Name

dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(4-hydroxy-3-methoxyphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C28H35NO7/c1-33-24-11-20(4-5-23(24)30)25-21(26(31)34-2)15-29(16-22(25)27(32)35-3)6-7-36-28-12-17-8-18(13-28)10-19(9-17)14-28/h4-5,11,15-19,25,30H,6-10,12-14H2,1-3H3

InChI Key

RWYZSGSHRJJBOK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C(=CN(C=C2C(=O)OC)CCOC34CC5CC(C3)CC(C5)C4)C(=O)OC)O

Origin of Product

United States

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